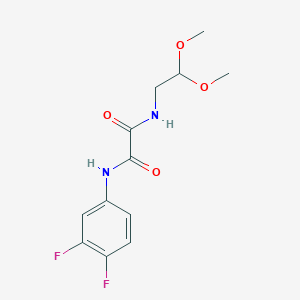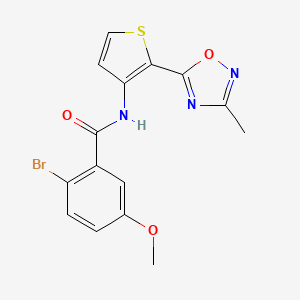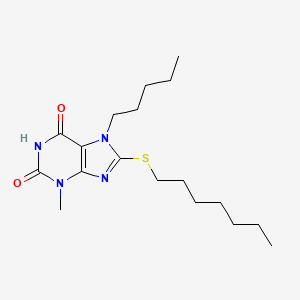![molecular formula C22H25N5O3 B2560099 3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione CAS No. 850780-96-0](/img/structure/B2560099.png)
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound was confirmed using spectral data 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives, including this compound, are synthesized through various chemical reactions. These reactions often aim at producing biologically active compounds.Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H23N5O3S and a molecular weight of 413.5 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Recent research has focused on the synthesis and chemical properties of related quinazoline derivatives. For instance, novel synthesis methods have been developed to create fully functionalized pyrazolo[3,4-b]pyridines and quinazolin-2,4-dione hybrid molecules, highlighting the versatility and potential of these compounds in medicinal chemistry and drug design (Charris-Molina et al., 2017; Abdelmonsef et al., 2020). These studies demonstrate innovative approaches to constructing complex molecular frameworks, which could be pivotal for the development of new therapeutic agents.
Antimicrobial and Antitumor Activities
A significant area of interest is the investigation of the antimicrobial and antitumor activities of quinazoline derivatives. Research has discovered that some quinazolin-2,4-dione analogs exhibit notable antibacterial properties, providing a basis for the development of new antibiotics (Frolova et al., 2011). Additionally, the synthesis of bioactive compounds bearing quinazoline moieties has shown promise in antitumor applications, suggesting these compounds could be potential candidates for cancer treatment (Maftei et al., 2013).
Insecticidal Properties
Another intriguing application is in the field of agriculture, where quinazoline derivatives have been evaluated for their insecticidal activity. Research into dihydropiperazine neonicotinoid compounds, which share structural similarities with quinazoline derivatives, indicates the potential of these compounds in developing new insecticides (Samaritoni et al., 2003). This could lead to safer and more effective solutions for pest control in agriculture.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-20(26-15-13-25(14-16-26)19-9-3-5-11-23-19)10-4-6-12-27-21(29)17-7-1-2-8-18(17)24-22(27)30/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSRXIZRVVCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

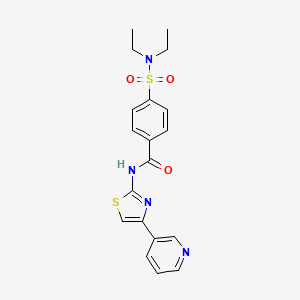
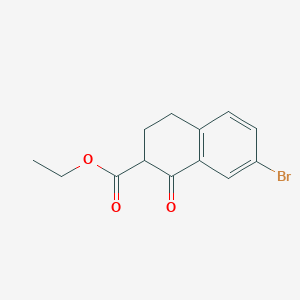
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560020.png)

![1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2560023.png)
![4-[(2-Formylphenoxy)methyl]benzoic acid](/img/structure/B2560025.png)
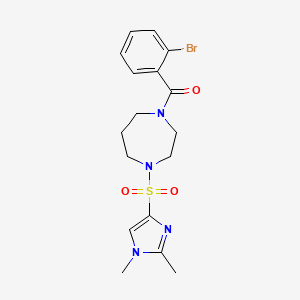

![1,3-Dihydrospiro[indene-2,4'-piperidine] hcl](/img/structure/B2560029.png)

![4-butyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2560034.png)
